molecular formula C17H23NO5 B064686 1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (S)- CAS No. 161364-84-7

1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (S)-

Cat. No. B064686
CAS RN: 161364-84-7
M. Wt: 321.4 g/mol
InChI Key: OONSDZRZWIDGCB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (S)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as S-PPMP and belongs to the class of beta-lactamase inhibitors.

Mechanism of Action

S-PPMP works by binding to the active site of beta-lactamases, thereby preventing them from hydrolyzing beta-lactam antibiotics. This leads to the accumulation of antibiotics in bacterial cells, which ultimately results in their death.
Biochemical and Physiological Effects:
S-PPMP has been shown to have minimal toxicity and is well-tolerated in animal models. It does not have any significant effect on the normal physiological functions of the body.

Advantages and Limitations for Lab Experiments

The main advantage of using S-PPMP in lab experiments is its ability to enhance the efficacy of beta-lactam antibiotics. This can be particularly useful in cases where bacteria have developed resistance to these antibiotics. However, the use of S-PPMP requires careful monitoring and optimization of dosage to avoid any potential side effects.

Future Directions

1. Development of new beta-lactamase inhibitors with improved efficacy and safety profiles.
2. Exploration of the potential applications of S-PPMP in other fields, such as cancer research and drug delivery.
3. Investigation of the potential synergistic effects of S-PPMP with other antibiotics.
4. Optimization of the synthesis method of S-PPMP to improve yield and purity.
5. Development of new methods for the delivery of S-PPMP to bacterial cells.
In conclusion, S-PPMP is a promising compound that has potential applications in various fields. Its ability to inhibit beta-lactamases makes it a valuable tool in enhancing the efficacy of beta-lactam antibiotics. However, further research is needed to fully explore its potential and optimize its use in lab experiments.

Synthesis Methods

The synthesis of S-PPMP involves the reaction of 2-methoxyphenol with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with pyrrolidine and benzyl chloroformate to obtain S-PPMP in high yield and purity.

Scientific Research Applications

S-PPMP has been extensively studied for its potential applications as a beta-lactamase inhibitor. Beta-lactamases are enzymes that are produced by bacteria and are responsible for their resistance to beta-lactam antibiotics. S-PPMP has been shown to inhibit the activity of these enzymes, thereby increasing the efficacy of beta-lactam antibiotics.

properties

CAS RN

161364-84-7

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 3-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxopropanoate

InChI

InChI=1S/C17H23NO5/c1-3-22-17(20)11-16(19)18-10-6-7-13(18)12-23-15-9-5-4-8-14(15)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3/t13-/m0/s1

InChI Key

OONSDZRZWIDGCB-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC

SMILES

CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC

Other CAS RN

161364-84-7

synonyms

ethyl 3-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxo-propa noate

Origin of Product

United States

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